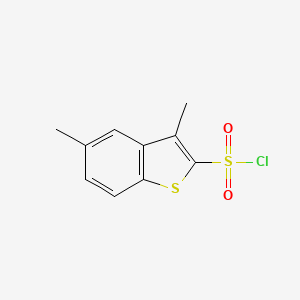

3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S2/c1-6-3-4-9-8(5-6)7(2)10(14-9)15(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKSZOHCIBGWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58401-22-2 | |

| Record name | 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 1 Benzothiophene 2 Sulfonyl Chloride

Direct Chlorosulfonylation of Benzothiophene (B83047) Derivatives

Direct chlorosulfonylation introduces the sulfonyl chloride moiety (–SO₂Cl) onto the benzothiophene ring in a single step. This method is efficient but requires careful control of reaction conditions to ensure high yield and regioselectivity.

The most common industrial and laboratory method for this transformation employs chlorosulfonic acid (ClSO₃H) as both the sulfonating and chlorinating agent. evitachem.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic sulfur trioxide (SO₃), generated in situ from the chlorosulfonic acid, attacks the benzothiophene ring. This is followed by chlorination of the resulting sulfonic acid intermediate.

The success of the chlorosulfonylation reaction is highly dependent on the optimization of several key parameters. The reactivity of the benzothiophene core and the stability of the product dictate the optimal conditions.

Temperature : Temperature control is critical. For unsubstituted benzothiophenes, reactions are typically initiated at low temperatures (0–25°C) to manage the exothermic nature of the reaction and prevent side reactions. evitachem.com For less reactive, substituted derivatives, the temperature may be increased to 40–70°C to drive the reaction to completion. evitachem.com

Solvent : The choice of solvent influences reaction rate and byproduct formation. Polar aprotic solvents are often preferred. While solvents like 1,2-dichlorobenzene (B45396) can accelerate the sulfonation, they may also increase the formation of undesired sulfone byproducts. evitachem.com Dichloromethane is a common choice, offering a balance between reactivity and minimizing side products. evitachem.com

Stoichiometry : An excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material and to act as the reaction solvent in some cases. The exact stoichiometry must be empirically determined to maximize the yield of the desired sulfonyl chloride while minimizing the formation of disubstituted or polymeric byproducts.

The following table summarizes the effects of solvent and temperature on the chlorosulfonylation of benzothiophene cores.

| Solvent | Dielectric Constant (ε) | Optimal Temperature (°C) | Byproduct Formation (%) |

| Dichloromethane | 8.9 | 0–25 | 5–8 |

| 1,2-Dichloroethane | 10.4 | 20–40 | 10–15 |

| 1,2-Dichlorobenzene | 9.9 | 40–70 | 15–20 |

Data adapted from studies on substituted benzothiophenes. evitachem.com

Benzothiophenes are aromatic systems that undergo electrophilic substitution. chemicalbook.com The position of substitution is directed by the inherent electronic properties of the ring system and the influence of existing substituents. While functionalization at the C3 position can be more challenging than at C2, the substitution pattern of the starting material is the ultimate determinant. nih.gov In the case of 3,5-dimethyl-1-benzothiophene, the C3 position is already occupied by a methyl group. The electron-donating nature of the methyl group at C3 and the sulfur heteroatom activates the C2 position, directing the incoming electrophile (chlorosulfonyl group) to this site. This results in the regioselective formation of 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride.

While chlorosulfonic acid is widely used, alternative reagents can provide milder conditions or different selectivities. These often involve a two-step process: initial sulfonation followed by chlorination. More commonly, oxidative chlorination methods starting from a corresponding thiol precursor can be employed.

For instance, aryl and alkyl thiols can be rapidly converted to their respective sulfonyl chlorides using reagents such as hydrogen peroxide in the presence of zirconium(IV) chloride. orgsyn.org Another established method involves the oxidative chlorination of a thiol or a related sulfur-containing precursor using sodium hypochlorite (B82951) (bleach) under acidic conditions. rsc.org This procedure is often carried out at low temperatures (below -5 °C) to control the reaction's reactivity. rsc.org These methods would require the synthesis of 3,5-dimethyl-1-benzothiophene-2-thiol as a starting material.

Chlorosulfonic Acid Mediated Sulfonylation Procedures

Synthesis of the 3,5-Dimethylbenzothiophene Precursor

The synthesis of the target sulfonyl chloride is contingent upon the availability of its precursor, 3,5-dimethyl-1-benzothiophene. chemsynthesis.comnist.govscbt.com This compound is constructed by forming the thiophene (B33073) ring fused to a substituted benzene (B151609) ring.

The formation of the benzothiophene skeleton can be achieved through various intramolecular cyclization strategies. chemicalbook.com These methods typically involve constructing an appropriate aryl sulfide (B99878) precursor that can be induced to cyclize.

A general and effective approach involves the reaction of a substituted thiophenol with an α-halo-ketone or α-halo-acid, followed by cyclization of the resulting intermediate. For the synthesis of 3,5-dimethyl-1-benzothiophene, a plausible route would start from 4-methylthiophenol. The reaction with a suitable three-carbon electrophile, such as chloroacetone, would form an arylthio ketone intermediate. This intermediate can then undergo intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid or Amberlyst A-15 resin) to form the fused thiophene ring, yielding the desired 3,5-dimethyl-1-benzothiophene. chemicalbook.com Another strategy involves the cyclization of arylthioacetic acids, which can yield 3-hydroxybenzo[b]thiophenes that can be subsequently modified. chemicalbook.com

Installation of Alkyl Substituents at 3- and 5-Positions

While many synthetic routes build the benzothiophene core with the desired substitution pattern already encoded in the starting materials, methods also exist for the direct functionalization of the pre-formed benzothiophene ring.

3-Position Alkylation : The C3 position of benzothiophenes can be alkylated directly. One advanced, metal-free method utilizes benzothiophene S-oxides as precursors. nih.govresearchgate.net Through an interrupted Pummerer reaction sequence, various alkyl groups can be introduced at the C3 position with high regioselectivity under mild conditions. nih.gov This avoids the harsher conditions and potential regioselectivity issues associated with classical methods like Friedel-Crafts alkylation. researchgate.net

5-Position Alkylation : Direct C-H functionalization at the 5-position of the benzene portion of the ring is more challenging than at the 2- or 3-positions of the thiophene ring. nih.gov Therefore, the methyl group at the 5-position is most commonly incorporated by starting the synthesis with a benzene-ring precursor that already contains the methyl group, such as 4-methylthiophenol or a derivative thereof. This ensures unambiguous placement of the substituent.

Installation of the 2-Sulfonyl Chloride Group

Once the 3,5-dimethyl-1-benzothiophene core is synthesized, the final step is the introduction of the sulfonyl chloride moiety at the 2-position. The C2-proton of benzothiophene is the most acidic, facilitating its removal by a strong base. The typical procedure involves:

Deprotonation : Treatment of the benzothiophene with a strong organolithium base, such as n-butyllithium, at low temperature to generate the 2-lithiobenzothiophene intermediate.

Sulfination : The resulting anion is quenched by bubbling sulfur dioxide (SO₂) gas through the solution, forming a lithium sulfinate salt.

Oxidative Chlorination : The sulfinate salt is then treated with an oxidative chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to yield the final this compound.

Purity Assessment and Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to larger-scale production of aryl sulfonyl chlorides presents significant challenges related to safety, efficiency, and product purity. mdpi.comacs.org

Purity Assessment : The purity of the final sulfonyl chloride product is critical. Common impurities include the starting benzothiophene and the corresponding sulfonic acid, which is formed by hydrolysis of the sulfonyl chloride. mdpi.com Hydrolysis is a significant issue, particularly during aqueous workup procedures, and can lead to considerable yield loss. acs.org Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to assess purity and quantify impurities. researchgate.net

Scale-Up Considerations :

Safety : The synthesis of sulfonyl chlorides often involves highly corrosive and hazardous reagents like chlorosulfonic acid or sulfuryl chloride. mdpi.com Reactions can be highly exothermic and may release large volumes of toxic gases (e.g., HCl, SO₂), necessitating specialized equipment and robust gas scrubbing systems. mdpi.com

Process Control : Maintaining consistent reaction conditions (temperature, rate of addition) is crucial but becomes more difficult at scale. acs.org Poor control can lead to reduced yields and higher levels of impurities. mdpi.com

Batch vs. Continuous Processing : To mitigate the risks of batch processing, continuous manufacturing has been explored. A continuous system using stirred-tank reactors and filtration can offer significant advantages, including better control over reaction exotherms, safer handling of off-gassing, and improved space-time yield compared to batch methods. mdpi.comresearchgate.net This approach also reduces operator exposure to hazardous materials. mdpi.com

Table 3: Scale-Up and Purity Control Factors

| Factor | Challenge / Consideration | Mitigation Strategy | Source(s) |

| Hydrolysis | Product loss and formation of sulfonic acid impurity. | Minimize contact with water; use non-aqueous workups; rapid and cold neutralization if aqueous quench is necessary. | mdpi.comacs.org |

| Hazardous Reagents | Handling of corrosive and toxic chemicals (e.g., ClSO₃H, SO₂Cl₂). | Use of specialized corrosion-resistant reactors; automated process control to minimize operator exposure. | mdpi.comacs.org |

| Exotherms & Off-Gassing | Runaway reactions and release of toxic gases. | Careful control of addition rates; efficient cooling; use of continuous flow reactors for better heat and mass transfer. | mdpi.com |

| Isolation | Product precipitation and filtration at large scale. | Development of robust, scalable isolation procedures; continuous filtration systems. | mdpi.comacs.org |

| Purity Analysis | Quantification of product and key impurities. | Standardized HPLC and NMR methods. | researchgate.net |

Reactivity and Mechanistic Pathways of 3,5 Dimethyl 1 Benzothiophene 2 Sulfonyl Chloride

Cross-Coupling Reactions Involving the Sulfonyl Chloride Moiety

Beyond traditional nucleophilic substitution, the sulfonyl chloride group can be utilized in transition metal-catalyzed cross-coupling reactions. A notable example is the desulfitative Suzuki-Miyaura cross-coupling, which allows for the formation of a C(sp²)-C(sp²) bond. nih.govresearchgate.net

In this reaction, a palladium catalyst, often with a suitable phosphine (B1218219) ligand, facilitates the coupling of the sulfonyl chloride with an aryl or vinyl boronic acid (or its ester). The reaction proceeds with the extrusion of sulfur dioxide (SO₂), effectively replacing the -SO₂Cl group with the organic moiety from the boronic acid. researchgate.net

General Reaction Scheme (Suzuki-Miyaura Type): Ar-B(OH)₂ + 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride --(Pd catalyst, Base)--> 2-Ar-3,5-dimethyl-1-benzothiophene + SO₂ + B(OH)₂Cl

This methodology provides a powerful tool for the synthesis of 2-aryl benzothiophenes, which are valuable structures in medicinal chemistry and materials science. The reaction typically requires a palladium(0) catalyst, a base (such as potassium carbonate or cesium carbonate), and is often carried out in a solvent like dioxane or toluene (B28343) at elevated temperatures. researchgate.net

Table 3: Representative Examples of Desulfitative Cross-Coupling Reactions Note: This table illustrates potential products from the application of Suzuki-Miyaura cross-coupling to this compound.

| Boronic Acid | Catalyst System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Dimethyl-2-phenyl-1-benzothiophene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-(4-Methoxyphenyl)-3,5-dimethyl-1-benzothiophene |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3,5-Dimethyl-2-(thiophen-3-yl)-1-benzothiophene |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / Na₂CO₃ | 3,5-Dimethyl-2-vinyl-1-benzothiophene |

Desulfitative Cross-Couplings (Extrusion of Sulfur Dioxide)

A significant aspect of the reactivity of arylsulfonyl chlorides, including this compound, involves desulfitative cross-coupling reactions. In these processes, the sulfonyl chloride group acts as a leaving group, with the extrusion of sulfur dioxide (SO2) facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. chemrevlett.comchemrevlett.com This methodology has emerged as a powerful alternative to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. chemrevlett.com

Palladium and ruthenium catalysts have proven effective in promoting the desulfitative arylation of various substrates using arylsulfonyl chlorides. chemrevlett.comnih.gov For instance, palladium-catalyzed direct C-H arylation of heteroarenes like pyrroles, thiophenes, and furans has been successfully achieved with benzenesulfonyl chlorides as the arylating agents. chemrevlett.comchemrevlett.com These reactions typically proceed at elevated temperatures in the presence of a palladium catalyst and a base. chemrevlett.com The electronic nature of the arylsulfonyl chloride can influence the reaction efficiency, with electron-withdrawing groups sometimes leading to higher yields. chemrevlett.com Similarly, heteroarylsulfonyl chlorides can be employed as coupling partners in these transformations. chemrevlett.com

The general applicability of these metal-catalyzed desulfitative couplings suggests that this compound can serve as a precursor to introduce the 3,5-dimethyl-1-benzothiophene moiety onto various aromatic and heteroaromatic systems. The reaction conditions often involve a palladium source, such as PdCl2(CH3CN)2, and a base like Li2CO3. chemrevlett.com The versatility of this approach allows for the synthesis of complex bi(hetero)aryl structures. chemrevlett.comchemrevlett.com

Table 1: Examples of Metal-Catalyzed Desulfitative Arylations

| Catalyst | Substrate | Arylating Agent | Product | Reference |

|---|---|---|---|---|

| PdCl2(CH3CN)2 | N-substituted pyrrole | Benzenesulfonyl chloride | C2-arylated pyrrole | chemrevlett.com |

| PdCl2 | Coumarin derivatives | Arylsulfonyl chloride | C3-arylated coumarin | chemrevlett.com |

| Pd/C | Pyrroles | Arylsulfonyl chloride | C2-arylated pyrroles | chemrevlett.com |

| Ru(II) complex | Benzo[h]quinolines | Arylsulfonyl chloride | Arylated benzo[h]quinolines | nih.gov |

The mechanism of metal-catalyzed desulfitative cross-coupling reactions is believed to proceed through a series of well-defined steps. chemrevlett.com A commonly proposed catalytic cycle for palladium-catalyzed reactions involves:

Oxidative Addition: The initial step is the oxidative addition of the arylsulfonyl chloride to the low-valent metal center (e.g., Pd(0) or Pd(II)). This forms a higher oxidation state metal complex. chemrevlett.com

Sulfur Dioxide Extrusion: The resulting intermediate undergoes thermal extrusion of sulfur dioxide (SO2). This desulfitation step is crucial and generates an aryl-metal species. chemrevlett.com

C-H Activation/Electrophilic Palladation: The aryl-metal intermediate then reacts with the C-H bond of the substrate in an electrophilic palladation or a related C-H activation process. chemrevlett.com

Reductive Elimination: The final step is the reductive elimination from the resulting intermediate to afford the cross-coupled product and regenerate the active metal catalyst, completing the catalytic cycle. chemrevlett.com

The presence of an oxidant, such as Cu(OAc)2, can be essential in some cases to facilitate the catalytic turnover. chemrevlett.com While the general framework of this mechanism is widely accepted, the specific details, including the exact nature of the intermediates and the rate-determining step, can vary depending on the specific substrates and reaction conditions. chemrevlett.comlookchem.com

Direct Sulfonylation Reactions

While desulfitative couplings are a major reaction pathway, this compound can also participate in direct sulfonylation reactions where the sulfonyl group is incorporated into the final product. These reactions are fundamental for the synthesis of sulfonamides and sulfonate esters, which are important classes of organic compounds. The high reactivity of the sulfonyl chloride functional group allows it to readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters.

These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield. The direct sulfonylation approach provides a straightforward method for introducing the 3,5-dimethyl-1-benzothiophene-2-sulfonyl moiety into a wide range of molecules.

Radical Pathways and Addition Reactions

In addition to ionic pathways, this compound can undergo reactions involving radical intermediates. The generation of sulfonyl radicals from sulfonyl chlorides opens up a range of synthetic possibilities, particularly in the context of addition reactions to unsaturated systems.

Sulfonyl radicals can be generated from sulfonyl chlorides under various conditions, including photoredox catalysis. rsc.orgresearchgate.net Visible-light-activated photocatalysts can facilitate the single-electron reduction of the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. rsc.org These radicals are versatile intermediates that can participate in a variety of transformations.

The reactivity of the generated 3,5-dimethyl-1-benzothiophene-2-sulfonyl radical would be governed by its electrophilic nature. These radicals can add to electron-rich and electron-deficient alkenes and alkynes, initiating radical chain processes or participating in radical-polar crossover reactions. mdpi.com

The addition of sulfonyl radicals to unsaturated carbon-carbon bonds is a powerful method for the synthesis of functionalized organosulfur compounds. researchgate.netmdpi.com When a sulfonyl radical generated from this compound adds to an alkene, a carbon-centered radical is formed. This radical can then be trapped by a chlorine atom from another molecule of the sulfonyl chloride, leading to a chlorosulfonylation product. researchgate.net

Similarly, the addition of the sulfonyl radical to an alkyne results in the formation of a vinyl radical, which can then be trapped to yield a β-chlorovinyl sulfone. researchgate.net These reactions often exhibit high regio- and stereoselectivity. researchgate.netmasterorganicchemistry.com The conditions for these radical additions can be mild, often proceeding at room temperature under visible light irradiation, making them an attractive synthetic strategy. nih.gov

Table 2: Radical Addition Reactions to Unsaturated Bonds

| Radical Source | Unsaturated Substrate | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Sulfonyl chloride | Alkene | Chlorosulfonylation | β-chloroalkyl sulfone | researchgate.net |

| Sulfonyl chloride | Alkyne | Chlorosulfonylation | (E)-β-chlorovinyl sulfone | researchgate.net |

| Sulfonyl chloride | 1,5-Diene | Tandem Sulfonylation/Cyclization | Sulfonylated pyrrolin-2-one | nih.gov |

Annulation and Cyclization Reactions Utilizing the Sulfonyl Chloride Group

The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety, coupled with the potential for sulfene (B1252967) formation, allows for its participation in a range of ring-forming reactions. These can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular Cyclization Processes

Intramolecular cyclization of this compound derivatives can be strategically employed to synthesize fused heterocyclic systems. While specific studies on this exact molecule are not prevalent in the provided literature, the general principles of intramolecular reactions involving sulfonyl chlorides can be inferred. For a cyclization to occur, a nucleophilic moiety must be present elsewhere on the molecule, positioned to attack the electrophilic sulfonyl group or a derivative thereof.

For instance, if a tethered nucleophile, such as an amine or a carbanion, is present at a suitable position, it can displace the chloride ion to form a cyclic sulfonamide or a carbon-sulfur bond, respectively. The regioselectivity and feasibility of such cyclizations are highly dependent on the length and flexibility of the tether connecting the nucleophile to the benzothiophene (B83047) core, as well as the reaction conditions employed.

Table 1: Hypothetical Intramolecular Cyclization Substrates and Potential Products

| Substrate | Nucleophilic Group | Potential Product | Ring Size |

| N-(2-aminoethyl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Amine | Fused Sultam | 6-membered |

| 3-(3,5-dimethyl-1-benzothiophene-2-sulfonyl)-propanenitrile | Carbanion (from deprotonation) | Fused Thiophene-1,1-dioxide | 6-membered |

Intermolecular Annulations with Compatible Substrates

Intermolecular annulation reactions involving this compound can lead to the formation of novel heterocyclic structures. These reactions typically involve a bifunctional substrate that can react with the sulfonyl chloride and another part of the benzothiophene ring system.

One plausible pathway involves the in situ generation of a sulfene intermediate (3,5-dimethyl-1-benzothiophene-2-sulfene) via base-induced elimination of HCl. This highly reactive intermediate can then undergo [2+2] or [4+2] cycloaddition reactions with suitable partners. For example, reaction with an enamine could lead to the formation of a four-membered thietane-1,1-dioxide ring, which may subsequently undergo ring-opening or rearrangement.

Table 2: Potential Intermolecular Annulation Reactions

| Reactant | Substrate Type | Potential Intermediate | Product Class |

| This compound | Base | 3,5-Dimethyl-1-benzothiophene-2-sulfene | Cycloaddition Adducts |

| This compound | Diene | Not applicable (Direct Substitution/Addition) | Fused Heterocycles |

Detailed Mechanistic Elucidation Studies

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Techniques such as kinetic isotope effect studies and the direct observation or trapping of intermediates are invaluable in this regard.

Kinetic Isotope Effect (KIE) Investigations

Kinetic isotope effect studies are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), or chlorine-35 with chlorine-37), changes in the reaction rate can be measured.

For reactions involving this compound, a primary chlorine kinetic isotope effect (³⁵k/³⁷k) would be expected if the S-Cl bond is broken in the rate-determining step. The magnitude of this effect can provide insight into the degree of bond breaking in the transition state. For instance, a large KIE would suggest significant S-Cl bond cleavage.

Similarly, if a reaction proceeds via a sulfene intermediate, a primary deuterium kinetic isotope effect (kH/kD) would be observed if the deprotonation at the carbon adjacent to the sulfonyl group is the rate-limiting step.

Table 3: Expected Kinetic Isotope Effects for Plausible Mechanisms

| Reaction Type | Isotopic Substitution | Rate-Determining Step | Expected KIE (k_light / k_heavy) |

| Nucleophilic Substitution (S_N2-like) | ³⁵Cl / ³⁷Cl | S-Cl bond cleavage | > 1 |

| Sulfene Formation (E2) | H/D at Cα | C-H bond cleavage | > 1 |

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of transient intermediates can provide definitive evidence for a proposed reaction mechanism. In the context of reactions of this compound, the primary intermediate of interest would be the corresponding sulfene.

Due to their high reactivity, sulfenes are typically not isolated but can be trapped by reacting them with suitable trapping agents. For example, the addition of a highly reactive diene or a dipolarophile to the reaction mixture could lead to the formation of a stable cycloadduct, whose structure would confirm the transient existence of the sulfene.

Spectroscopic techniques can also be employed to identify intermediates. For instance, low-temperature NMR or IR spectroscopy could potentially allow for the direct observation of a sulfene or other short-lived species under carefully controlled conditions. The characterization of such intermediates is crucial for building a complete picture of the reaction landscape.

Computational and Theoretical Investigations of 3,5 Dimethyl 1 Benzothiophene 2 Sulfonyl Chloride

Quantum Chemical Methodologies in Studying Benzothiophene (B83047) Sulfonyl Chlorides

The study of benzothiophene sulfonyl chlorides heavily relies on a suite of sophisticated quantum chemical methods. These computational tools allow for a detailed understanding of molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like benzothiophene derivatives. DFT methods are employed to investigate the electronic structure, molecular geometries, and other fundamental properties of these compounds. The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d,p) for optimizing the geometries of similar organic molecules.

DFT calculations are foundational for a variety of molecular property predictions. They are used to determine the ground-state electronic energy, electron density distribution, and the energies of frontier molecular orbitals. These calculations can also predict vibrational frequencies, which are valuable for interpreting experimental infrared and Raman spectra. The versatility of DFT makes it an indispensable tool for the theoretical chemist.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To investigate the excited-state properties and electronic transitions of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. An extension of DFT, TD-DFT is adept at calculating the energies of vertical electronic transitions, which correspond to the absorption of light by a molecule. This allows for the theoretical prediction of UV-Visible absorption spectra. mdpi.com

The accuracy of TD-DFT predictions for electronic transitions can be influenced by the choice of functional. For instance, studies on related benzothienobenzothiophene derivatives have utilized methods like PBE0/6–311+G(2d,p) to achieve calculated absorption maxima that closely match experimental data. mdpi.com These calculations provide insights into the nature of electronic excitations, often identifying them as transitions between specific molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms in 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride is crucial for predicting its reactivity and physical properties. Computational methods provide a detailed picture of its molecular structure and conformational possibilities.

Geometry Optimization and Energy Minimization

A fundamental step in any computational study is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. Using DFT, the forces on each atom are calculated and adjusted iteratively until a stable, low-energy structure is found. This optimized geometry represents the most probable structure of the molecule in the gas phase.

For a molecule like this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles. The table below illustrates the kind of data that would be obtained from such a calculation for a representative benzothiophene sulfonyl chloride derivative.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Sulfonyl Chloride Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (thiophene) | 1.75 Å |

| Bond Length | S-O (sulfonyl) | 1.43 Å |

| Bond Length | S-Cl (sulfonyl) | 2.07 Å |

| Bond Angle | O-S-O (sulfonyl) | 120.5° |

| Bond Angle | C-S-Cl (sulfonyl) | 105.2° |

| Dihedral Angle | C-C-S-O | -60.3° |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Conformational Landscapes and Energetic Preferences

Molecules with rotatable bonds can exist in multiple conformations. A conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, rotation around the C-S bond connecting the sulfonyl chloride group to the benzothiophene ring is a key conformational variable.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima between conformers. The relative energies of the stable conformers determine their population at a given temperature.

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity, optical properties, and electrical properties. DFT provides a detailed description of the electronic landscape of this compound.

A key aspect of electronic structure characterization is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Studies on similar benzothiophene derivatives have shown that modifications to the molecular structure, such as oxidation of the sulfur atom, can significantly alter the HOMO and LUMO energy levels. mdpi.com For this compound, the electron-withdrawing sulfonyl chloride group is expected to lower the energies of both the HOMO and LUMO.

The table below presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, illustrating the type of data obtained from DFT calculations.

Table 2: Calculated Frontier Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The distribution of electron density in these frontier orbitals can also be visualized. Typically, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This visualization provides crucial insights into the sites of potential electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of quantum chemistry for predicting the reactivity and electronic properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, which is characteristic for many thiophene (B33073) and benzothiophene derivatives. researchgate.netjmaterenvironsci.com Conversely, the LUMO is anticipated to be centered on the electron-withdrawing sulfonyl chloride group (-SO₂Cl). The methyl groups at the 3 and 5 positions act as weak electron-donating groups, which would slightly raise the HOMO energy level compared to an unsubstituted benzothiophene core.

The HOMO-LUMO gap provides insights into the charge transfer interactions within the molecule. researchgate.net A detailed analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, would quantify these energy levels. jmaterenvironsci.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Benzothiophene Derivatives This table presents representative data from related compounds to illustrate expected values, not actual data for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiophene | -6.230 | -1.480 | 4.750 |

| 2,7-dibromo-BTBT | -6.230 | -2.400 | 3.830 |

| Thiophene | -6.612 | -1.578 | 5.034 |

Source: Adapted from computational studies on benzothieno[3,2-b]benzothiophene (BTBT) and thiophene derivatives. researchgate.netq-chem.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acadpubl.eu It provides a detailed picture of donor-acceptor interactions by examining the stabilization energies (E²) associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

In this compound, significant delocalization is expected from the lone pairs of the oxygen and sulfur atoms and the π-orbitals of the aromatic ring to the antibonding orbitals of the sulfonyl group. The most substantial interactions would likely involve the delocalization of electron density from the lone pairs of the oxygen atoms (n(O)) to the antibonding orbitals of the sulfur-carbon (σ(S-C)) and sulfur-chlorine (σ(S-Cl)) bonds. These interactions contribute to the stability of the molecule and influence the charge distribution. For instance, studies on similar structures show that such intramolecular charge transfers are key to stabilizing the molecular system. acadpubl.eu

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table shows examples of interactions that would be investigated for this compound, based on general principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C-C) of Benzene (B151609) Ring | π(S-C) of Thiophene Ring | High |

| n(O) of Sulfonyl Group | σ(S-Cl) | Moderate |

| n(S) of Thiophene Ring | π(C-C) of Benzene Ring | Moderate |

| n(Cl) | σ(S-O) | Low |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are targets for nucleophiles.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the sulfonyl group, making them primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, a region of high positive potential would be located around the sulfur atom of the sulfonyl chloride group, due to the strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms. This makes the sulfur atom a prime target for nucleophilic attack, which is a common first step in the reactions of sulfonyl chlorides. The benzothiophene ring would exhibit intermediate potential, with the exact distribution influenced by the methyl substituents.

Computational Mechanistic Elucidation of Reactions

Transition State Calculations and Reaction Pathway Mapping

Computational chemistry provides powerful tools to elucidate reaction mechanisms by identifying stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states (TS). Transition state calculations are used to locate the saddle point connecting reactants and products, which represents the highest energy barrier along the reaction coordinate.

For reactions involving this compound, such as nucleophilic substitution at the sulfonyl group, DFT calculations could map the entire reaction pathway. This would involve optimizing the geometries of the reactants, the proposed transition state, any intermediates, and the final products. For example, in the hydrogenation of a similar compound, 2,5-dimethyl benzene sulfonyl chloride, DFT was used to propose and evaluate different reaction pathways. core.ac.uk Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products.

Activation Energy and Reaction Barrier Determinations

The activation energy (Ea) or reaction barrier is the energy difference between the transition state and the reactants. Its magnitude determines the reaction rate. A high activation energy corresponds to a slow reaction, while a low barrier indicates a faster process. This value can be calculated directly from the energies obtained in transition state and reactant geometry optimizations. mdpi.com

Computational determination of activation energies for reactions of this compound would allow for a quantitative prediction of its reactivity under various conditions. For instance, calculating the barriers for its reaction with different nucleophiles (e.g., amines, alcohols) would help predict which reactions are kinetically favored. The HOMO-LUMO gap can serve as a preliminary indicator of reactivity, with a smaller gap often correlating with lower activation barriers for certain reaction types. mdpi.com

Role of Solvation Models in Computational Predictions

Reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction pathways and energetics. Computational solvation models are essential for accurately predicting chemical behavior in solution. These models treat the solvent either explicitly (by including individual solvent molecules) or implicitly (by representing the solvent as a continuous medium with specific dielectric properties).

Implicit continuum models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density), are widely used due to their computational efficiency. github.ioresearchgate.netrsc.org These models create a cavity around the solute molecule and calculate the electrostatic interactions between the solute's charge density and the polarized dielectric continuum of the solvent. q-chem.com For a polar molecule like this compound, especially in reactions involving charged intermediates or transition states, including a solvation model is critical. For example, in a study of benzothiophene derivatives, the IEFPCM model was applied to account for solvent-solute interactions, leading to results that matched experimental data well. mdpi.com The choice of solvent in the model can significantly alter the calculated activation energies and reaction thermodynamics, thereby providing more realistic predictions of reaction outcomes.

Synthetic Utility and Advanced Derivative Chemistry of 3,5 Dimethyl 1 Benzothiophene 2 Sulfonyl Chloride

As a Building Block for Diverse Molecular Architectures

The inherent reactivity of the sulfonyl chloride functional group, combined with the stable benzothiophene (B83047) scaffold, makes 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride a valuable building block for constructing elaborate molecular structures.

Synthesis of Novel Substituted Benzothiophene Systems

The benzothiophene core is a privileged structure found in numerous biologically active compounds and functional materials. rsc.org The sulfonyl chloride moiety at the 2-position of this compound provides a chemical handle for introducing further diversity. While direct displacement of the sulfonyl chloride group can be challenging, it can be transformed into other functional groups that are amenable to cross-coupling reactions.

For instance, reduction of the sulfonyl chloride can yield the corresponding thiol. This thiol can then participate in reactions such as palladium-catalyzed C-S cross-coupling to introduce new aryl or alkyl substituents. Alternatively, the sulfonyl chloride can be converted into a sulfone, which can modify the electronic properties of the benzothiophene ring or serve as a handle for further transformations. These multi-step pathways enable the synthesis of a broad range of 2,3,5-trisubstituted benzothiophene derivatives that would be difficult to access through other synthetic routes.

Construction of Complex Heterocyclic Assemblies

Beyond simple substitution, this compound can be employed in the construction of more complex, fused heterocyclic systems. The sulfonyl group can act as a linchpin in cyclization reactions. For example, a sulfonamide derivative, formed by reacting the sulfonyl chloride with an appropriately functionalized amine, could undergo an intramolecular cyclization to form a novel polycyclic heteroaromatic system. Such strategies are a cornerstone of modern synthetic chemistry for building molecular complexity efficiently. The benzothiophene unit provides a rigid, planar core, while the chemistry of the sulfonyl group drives the formation of new rings, leading to unique three-dimensional structures with potential applications in medicinal chemistry and materials science.

Preparation of Advanced Sulfonyl-Functionalized Scaffolds

The most direct application of this compound is in the synthesis of derivatives based on the sulfonyl group, namely sulfonamides and sulfonate esters. These functional groups are of significant interest in their own right.

Synthesis of Sulfonamide-Derived Compounds

Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.comresearchgate.net this compound readily undergoes this reaction with a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, to produce the corresponding sulfonamides in high yields. cbijournal.com

The reaction is typically carried out in a suitable solvent like dichloromethane, tetrahydrofuran, or acetonitrile, with a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. cbijournal.comrsc.org This robust reaction allows for the generation of large libraries of novel benzothiophene sulfonamides for biological screening.

| Amine Reactant | Product Name | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Medicinal Chemistry Scaffold |

| Piperidine | 1-((3,5-dimethyl-1-benzothiophen-2-yl)sulfonyl)piperidine | Agrochemical Research |

| Benzylamine | N-benzyl-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Chemical Probe Development |

| 4-Aminopyridine | N-(pyridin-4-yl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Heterocyclic Chemistry Intermediate |

Development of Sulfonate Esters for Further Chemical Transformations

In addition to forming sulfonamides, sulfonyl chlorides react with alcohols to yield sulfonate esters. This reaction is also typically performed in the presence of a base to quench the HCl generated. The resulting 3,5-dimethyl-1-benzothiophene-2-sulfonate esters are valuable synthetic intermediates. The sulfonate group is an excellent leaving group, comparable to halides like iodide, making these esters useful substrates for nucleophilic substitution reactions.

This reactivity opens a pathway to introduce a wide variety of functional groups at the 2-position of the benzothiophene ring by reacting the sulfonate ester with nucleophiles such as azides, cyanides, or thiols. This two-step process—ester formation followed by substitution—provides a versatile method for elaborating the core structure.

| Alcohol Reactant | Product (Sulfonate Ester) | Subsequent Transformation |

|---|---|---|

| Methanol | Methyl 3,5-dimethyl-1-benzothiophene-2-sulfonate | Nucleophilic substitution with NaN3 |

| Ethanol (B145695) | Ethyl 3,5-dimethyl-1-benzothiophene-2-sulfonate | Nucleophilic substitution with KCN |

| Phenol | Phenyl 3,5-dimethyl-1-benzothiophene-2-sulfonate | Suzuki coupling precursor (after conversion) |

| Propargyl alcohol | Prop-2-yn-1-yl 3,5-dimethyl-1-benzothiophene-2-sulfonate | Click chemistry applications |

Contribution to Functional Material Precursors

The benzothiophene nucleus is a key component in many organic electronic materials, including those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these materials can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the aromatic core.

The sulfonyl group (-SO2-) is strongly electron-withdrawing. Therefore, derivatives of this compound, such as the sulfonamides and sulfones mentioned previously, are promising candidates for n-type or bipolar organic semiconductors. The introduction of the sulfonyl functionality significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the benzothiophene system. This modification can improve air stability and facilitate electron injection/transport in electronic devices. Consequently, this compound serves as a key starting material for synthesizing new, electronically active molecules for advanced materials research.

Designing Building Blocks for Optoelectronic Materials

The this compound moiety is a promising precursor for creating novel organic semiconductors. The sulfonyl chloride group is a powerful electrophile that readily reacts with nucleophiles such as primary or secondary amines and phenols to form stable sulfonamide or sulfonate ester linkages, respectively. This reactivity allows for the strategic assembly of donor-acceptor (D-A) or donor-donor (D-D) type molecules, a fundamental design principle in organic optoelectronics.

In this context, the electron-rich 3,5-dimethyl-1-benzothiophene unit can act as an electron-donating component. By reacting it with various aromatic amines or phenols that have electron-accepting properties, a molecule with intramolecular charge-transfer (ICT) characteristics can be synthesized. Such ICT compounds are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methyl groups at the 3 and 5-positions of the benzothiophene ring play a significant role in tuning the material's properties. They enhance the electron-donating nature of the benzothiophene core through an inductive effect, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. Furthermore, these alkyl groups improve the solubility of the final compounds in common organic solvents, which is a critical factor for solution-based processing and fabrication of large-area electronic devices. The oxidation of the thiophene (B33073) sulfur atom to a sulfonyl group can also transform the unit into a strong electron-acceptor, providing another avenue for property modulation. mdpi.com

Below is a representative table of hypothetical derivatives synthesized from this compound and their predicted optoelectronic properties, based on established structure-property relationships in related benzothiophene systems.

| Derivative Name | Linkage Type | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Predicted Emission Color |

| N-(4-cyanophenyl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Sulfonamide | -5.6 | -2.9 | 2.7 | Blue |

| N,N-diphenyl-N'-(3,5-dimethyl-1-benzothiophene-2-sulfonyl)-1,4-phenylenediamine | Sulfonamide | -5.3 | -2.5 | 2.8 | Green |

| 4-nitrophenyl 3,5-dimethyl-1-benzothiophene-2-sulfonate | Sulfonate Ester | -5.8 | -3.0 | 2.8 | Blue-Violet |

| N-(pyren-1-yl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Sulfonamide | -5.4 | -2.7 | 2.7 | Cyan |

Note: The data in this table is hypothetical and serves to illustrate the potential properties of derivatives based on established principles in organic electronics.

Synthesis of Intermediates for Polymerization

The reactivity of the sulfonyl chloride group also positions this compound as a valuable precursor for synthesizing polymerizable monomers. These monomers can then be used to create advanced polymers with the desirable electronic and physical properties of the benzothiophene core embedded within a larger macromolecular structure.

One synthetic strategy involves reacting the sulfonyl chloride with a molecule that contains both a nucleophilic group (like an amine or hydroxyl) and a polymerizable functional group (like a vinyl, acrylate, or methacrylate). For example, reaction with 4-aminostyrene would yield N-(4-vinylphenyl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide, a monomer that can undergo free-radical polymerization.

Alternatively, this sulfonyl chloride can be used in polycondensation reactions. If reacted with a diamine, such as 1,4-phenylenediamine, it can form a polysulfonamide. These polymers are known for their high thermal stability and good mechanical properties. The incorporation of the conjugated benzothiophene moiety into the polymer backbone is expected to impart useful optoelectronic properties to the resulting material, making it a candidate for applications as a semiconductor or dielectric layer in organic thin-film transistors (OTFTs). The synthesis of polysulfonamides is a robust method for creating high-performance materials. consensus.app

The properties of a hypothetical polymer derived from a monomer based on this compound are outlined below.

| Polymer Name | Monomer Precursor | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) |

| Poly[N-(4-vinylphenyl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide] | N-(4-vinylphenyl)-3,5-dimethyl-1-benzothiophene-2-sulfonamide | Free-Radical Polymerization | 25,000 | 1.8 | 165 |

| Poly(1,4-phenylene-alt-3,5-dimethyl-1-benzothiophene-2-sulfonamide) | This compound and 1,4-phenylenediamine | Polycondensation | 35,000 | 2.1 | 210 |

Note: The data in this table is hypothetical, intended to represent typical characteristics for polymers of these classes.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern synthetic chemistry is the development of processes that are environmentally friendly and sustainable. For compounds like 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride, this involves moving away from hazardous reagents and harsh conditions often associated with traditional sulfonyl chloride synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org

The future of synthesizing the benzothiophene (B83047) core and introducing the sulfonyl chloride functional group will heavily rely on catalyst innovation. While traditional methods often require stoichiometric and sometimes hazardous reagents, emerging research focuses on catalytic systems that offer high efficiency and selectivity under milder conditions.

Transition-metal-free catalysis is a particularly promising avenue. For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes have demonstrated an efficient, economical, and green route to benzothiophene derivatives under solvent-free conditions. organic-chemistry.org Similarly, photocatalytic radical annulation processes using visible light and an organic dye like eosin (B541160) Y can yield substituted benzothiophenes regioselectively. organic-chemistry.org Another innovative approach involves using heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, to produce sulfonyl chlorides from various precursors under visible light. nih.govnih.gov This method is notable for its mild conditions and high functional group tolerance. nih.gov

Table 1: Emerging Catalytic Strategies for Benzothiophene and Sulfonyl Chloride Synthesis

| Catalytic Approach | Key Features | Potential Advantages | Relevant Precursors |

| Iodine-Catalysis | Metal- and solvent-free cascade reaction. organic-chemistry.org | Economical, environmentally friendly, high efficiency. organic-chemistry.org | Thiophenols, Alkynes organic-chemistry.org |

| Photoredox Catalysis (Eosin Y) | Uses visible green light and an organic dye catalyst. organic-chemistry.org | Avoids transition metals, regioselective. organic-chemistry.org | o-Methylthio-arenediazonium salts, Alkynes organic-chemistry.org |

| Heterogeneous Photocatalysis (K-PHI) | Employs a transition-metal-free carbon nitride material. nih.govnih.gov | Sustainable, high functional group tolerance, mild conditions (visible light, room temp). nih.gov | Arenediazonium salts, Thiols, Thioacetates nih.govnih.gov |

| Copper-Mediated Cyclization | Utilizes CuI or CuSO4 for electrophilic halocyclization. organic-chemistry.orgnih.gov | High yields for halogenated benzothiophenes. nih.gov | 2-Alkynylthioanisoles, o-Halovinylbenzenes organic-chemistry.orgnih.gov |

The choice of solvent is critical to the environmental impact of a synthetic process. Future research will increasingly focus on replacing hazardous and volatile organic compounds with greener alternatives. For the synthesis of benzothiophene derivatives, methodologies utilizing environmentally friendly solvents like ethanol (B145695) have been successfully developed. nih.gov These methods, which also employ non-toxic inorganic reagents, result in high product yields under mild conditions. nih.gov

Even more attractive is the prospect of eliminating solvents altogether. Solvent-free reactions, such as the iodine-catalyzed synthesis of benzothiophenes, not only reduce waste but can also lead to improved reaction rates and easier product isolation. organic-chemistry.org The development of robust, solvent-free protocols for the synthesis of this compound represents a significant goal for making its production more sustainable.

Novel Reactivity and Transformation Pathways

Beyond improving existing synthetic routes, a key research direction is the discovery of novel ways to synthesize and utilize benzothiophene sulfonyl chlorides. This involves exploring alternative energy sources to drive reactions and developing methods to control stereochemistry.

Photochemistry and electrochemistry offer powerful, green, and often unique ways to generate reactive intermediates under mild conditions, avoiding the need for harsh chemical reagents.

Photochemical methods are particularly adept at generating sulfonyl radicals from sulfonyl chlorides using visible light, often in conjunction with a photoredox catalyst. nih.govacs.org This strategy has been used in various transformations, including the synthesis of complex sulfone-containing compounds. nih.gov Furthermore, photocatalysis can be used for the direct synthesis of sulfonyl chlorides themselves. For example, a heterogeneous carbon nitride photocatalyst can mediate the synthesis of sulfonyl chlorides from arenediazonium salts with high yields. nih.govacs.org The light-induced high reactivity of sulfonyl chlorides can facilitate novel additions to unsaturated systems. dtic.mil

Electrochemical synthesis provides another catalyst- and oxidant-free alternative. Electrooxidative tandem cyclization of 2-alkynylthioanisoles with sodium sulfinates has been shown to produce C-3-sulfonated benzothiophenes in good yields. organic-chemistry.orgnjtech.edu.cn This method proceeds via a radical pathway and is easily scalable. organic-chemistry.org Electrosynthesis has also proven effective for generating sulfonyl fluorides from thiols or sulfonyl hydrazides, suggesting its potential applicability for the direct synthesis of benzothiophene sulfonyl chlorides or their derivatives under mild, controlled conditions. nih.govrsc.org

Table 2: Photochemical and Electrochemical Methods in Sulfonyl Chemistry

| Method | Approach | Key Transformation | Advantages |

| Photoredox Catalysis | Visible-light-induced radical generation from sulfonyl chlorides. nih.govacs.org | Sulfonylation of alkenes, synthesis of sulfones. nih.gov | Mild conditions, high efficiency, green energy source. nih.gov |

| Heterogeneous Photocatalysis | Direct synthesis of sulfonyl chlorides using a carbon nitride catalyst. nih.govnih.gov | Arenediazonium salt to arenesulfonyl chloride. nih.gov | Sustainable, metal-free, high functional group tolerance. nih.gov |

| Electrooxidative Cyclization | Anodic oxidation to initiate radical addition-cyclization. organic-chemistry.org | Synthesis of C-3-sulfonated benzothiophenes. organic-chemistry.orgnjtech.edu.cn | Oxidant- and catalyst-free, scalable, green. organic-chemistry.org |

| Electrochemical Synthesis | Anodic oxidation of thiols or sulfonyl hydrazides. nih.govrsc.org | Synthesis of sulfonyl fluorides. nih.govrsc.org | Avoids toxic reagents, mild conditions. nih.gov |

The development of asymmetric methods to synthesize chiral sulfur-containing compounds is of great interest due to their prevalence in pharmaceuticals and agrochemicals. rsc.orgacs.org While research directly involving this compound is nascent, the broader field of sulfonyl chloride chemistry provides a clear roadmap.

Future work will likely focus on using this benzothiophene sulfonyl chloride as a building block in asymmetric transformations. For example, merging photoredox catalysis with chiral transition metal catalysts (e.g., nickel) has enabled the catalytic asymmetric production of α-C chiral sulfones from sulfonyl chlorides and other precursors. rsc.org This cooperative catalysis system achieves excellent yields and enantioselectivities. rsc.org Another avenue is the development of asymmetric radical cyclizations of alkenes that could incorporate the benzothiophene sulfonyl moiety to create chiral cyclic sulfinamides or related structures. researchgate.net Chiral sulfinyl compounds, which can be derived from sulfonyl chlorides, are crucial as auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.orgnih.gov Applying these established principles to the benzothiophene scaffold is a logical and promising next step.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The complexity of chemical reactions, with their numerous variables, makes predicting outcomes a significant challenge. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate research and development by predicting reaction outcomes, optimizing conditions, and even suggesting novel synthetic pathways. chemcopilot.comeurekalert.org

For a target molecule like this compound, ML models can be trained on large databases of existing reactions (e.g., from Reaxys) to predict optimal conditions, including the best catalyst, solvent, and reagents. beilstein-journals.org Supervised ML algorithms can predict reaction yields with high accuracy, assisting chemists in prioritizing experiments and avoiding time-consuming trial-and-error optimization. ucla.edu By analyzing the structural and electronic features of reactants, these models can predict selectivity, which is crucial for complex scaffolds like benzothiophenes. eurekalert.org

The future integration of AI will likely involve a closed-loop system where ML algorithms suggest experiments, which are then performed by automated robotic systems, and the results are fed back into the model to refine future predictions. chemcopilot.com This synergy will streamline the discovery of new, efficient, and sustainable syntheses for this compound and its derivatives, making the process of chemical discovery faster and more innovative. chemcopilot.combeilstein-journals.org

Predictive Modeling for Reaction Outcomes and Optimization

A significant frontier in chemical synthesis is the use of predictive modeling to forecast reaction outcomes and streamline optimization, thereby reducing experimental costs and time. For a versatile reagent like this compound, which serves as a building block for more complex molecules, these in silico approaches are particularly valuable.

Future research could focus on developing machine-learning (ML) and quantum chemical models to predict the reactivity and product distribution of reactions involving this sulfonyl chloride. The sulfonyl chloride group is a key functional group for introducing the benzothiophene scaffold into larger molecules, most commonly through reactions with amines to form sulfonamides. orgsyn.org

Key research objectives could include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing 3D-QSAR models could help predict the biological activity of sulfonamide derivatives synthesized from this compound. By analyzing how different substituents on the amine reactant affect the final product's properties, researchers can prioritize the synthesis of compounds with the highest potential for specific applications, such as selective estrogen receptor downregulators. nih.gov

Reaction Condition Optimization: Machine learning algorithms, such as Gradient-Boosting Regression models, can be trained on experimental data to predict optimal reaction conditions (e.g., temperature, solvent, catalyst) for sulfonamide synthesis. mdpi.com This approach can maximize yield and minimize byproducts.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations can be employed to investigate the detailed reaction mechanisms. nih.gov Understanding the transition states and energy profiles for the reaction between this compound and various nucleophiles would provide fundamental insights into its reactivity.

The table below illustrates a hypothetical data set that could be used to train a machine learning model for optimizing the synthesis of a target sulfonamide.

| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Dichloromethane | 25 | Pyridine (B92270) | 12 | 85 |

| 2 | Benzylamine | Tetrahydrofuran | 0 | Triethylamine (B128534) | 8 | 92 |

| 3 | Morpholine | Dichloromethane | 25 | None | 24 | 78 |

| 4 | Aniline | Tetrahydrofuran | 25 | Pyridine | 12 | 88 |

| 5 | Benzylamine | Dichloromethane | 0 | Triethylamine | 8 | 95 |

De Novo Molecular Design of Complex Benzothiophene Systems

De novo molecular design involves the creation of novel molecular structures with desired properties using computational algorithms. Starting with the this compound scaffold, generative artificial intelligence (AI) and other computational methods can design new, complex molecules for specific applications in medicine and materials science. ethz.ch

Potential applications for de novo design include:

Drug Discovery: Benzothiophene derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.orgbenthamdirect.commdpi.com Generative models can be used to design novel libraries of compounds based on the 3,5-dimethyl-1-benzothiophene core. These virtual compounds can then be screened for desirable properties such as binding affinity to specific protein targets, bioavailability, and low toxicity. nih.govnih.gov For instance, new molecules could be designed as potent inhibitors for targets like the VP1 hydrophobic pocket in enteroviruses. mdpi.com

Organic Electronics: The π-conjugated system of the benzothiophene core makes it a suitable candidate for developing organic semiconductors. rsc.orgmdpi.com De novo design could be used to create novel benzothiophene-based molecules with tailored electronic properties, such as high charge carrier mobility, for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com Algorithms can explore vast chemical space to identify structures with optimal molecular arrangements for efficient charge transport. rsc.org

The following table outlines potential molecular design strategies and their intended outcomes.

| Design Strategy | Target Property | Potential Application | Computational Tool |

| Scaffold Hopping | Improved Binding Affinity | Novel Kinase Inhibitors | Generative AI Models ethz.ch |

| Functional Group Modification | Enhanced Charge Mobility | Organic Semiconductors rsc.org | Quantum Chemical Calculations |

| Physicochemical Property Tuning | Increased Bioavailability | Orally Active Drugs | 3D-QSAR, ADMET Prediction nih.gov |

| π-System Extension | Tuned Optical Properties | OLED Emitters mdpi.com | DFT and TD-DFT Calculations |

By leveraging these advanced computational approaches, future research on this compound can move beyond traditional laboratory synthesis and characterization into an era of predictive and targeted molecular design.

Q & A

Basic: What synthetic strategies are recommended for preparing 3,5-dimethyl-1-benzothiophene-2-sulfonyl chloride, and how can reaction purity be optimized?

Answer:

The synthesis typically involves sulfonation of the benzothiophene core followed by chlorination. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

- Chlorination : React the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) improves purity. Monitor by TLC and NMR for byproduct detection.

Safety Note : Handle chlorosulfonic acid and PCl₅ in a fume hood with appropriate PPE (gloves, goggles) due to their corrosive nature .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at 3,5-positions). Aromatic protons in benzothiophene show distinct splitting due to electron-withdrawing sulfonyl chloride.

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX software ) resolves bond lengths/angles and validates sulfonyl chloride orientation.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+Na]⁺ peak).

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT calculations (e.g., B3LYP functional with 6-31G(d) basis set ) model electronic properties:

- Electrostatic Potential Maps : Highlight electrophilic sulfur in the sulfonyl group, guiding nucleophilic attack sites.

- Transition State Analysis : Simulate activation energies for reactions with amines or alcohols to predict regioselectivity.

- Benchmarking : Compare computed vs. experimental IR/Raman spectra to validate accuracy. Adjust solvent models (e.g., PCM for polar aprotic solvents) to refine predictions.

Advanced: How can researchers resolve discrepancies between experimental reaction yields and computational predictions?

Answer:

- Error Source Analysis : Check for solvent effects (e.g., dielectric constant in DFT vs. actual solvent polarity) or steric hindrance from methyl groups not fully modeled.

- Multi-Method Validation : Combine DFT with ab initio methods (e.g., MP2) or molecular dynamics to account for solvation/entropy.

- Experimental Replication : Vary reaction conditions (temperature, catalyst) and compare with computed activation barriers .

Basic: What are the critical stability considerations for handling and storing this compound?

Answer:

- Moisture Sensitivity : Hydrolyzes readily to sulfonic acid; store under inert gas (Ar/N₂) in sealed, desiccated containers.

- Temperature : Keep at –20°C to slow degradation. Avoid prolonged storage (>6 months).

- Incompatibilities : Separate from bases, amines, and oxidizing agents to prevent exothermic reactions .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., amidation)?

Answer:

- Steric Control : Methyl groups at 3,5-positions hinder bulkier nucleophiles; use smaller amines (e.g., methylamine) for higher yields.

- Catalysis : Lewis acids (e.g., ZnCl₂) polarize the S=O bond, enhancing electrophilicity.

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (less substituted amides), while higher temperatures may shift equilibrium.

Advanced: How can crystallographic data resolve ambiguities in sulfonyl chloride conformation?

Answer:

- Twinning Analysis : Use SHELXL to refine twinned crystals, common in sulfonyl chlorides due to flexible SO₂Cl group.

- Disorder Modeling : Apply PART instructions in SHELX to account for partial occupancy of sulfonyl oxygen positions.

- Hydrogen Bonding : Identify intermolecular interactions (e.g., Cl⋯H-C) stabilizing the crystal lattice.

Basic: What analytical methods quantify degradation products during storage?

Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate hydrolyzed sulfonic acid from intact compound.

- Karl Fischer Titration : Monitors trace moisture levels in stored samples.

- FT-IR : Track O-H stretches (2500–3300 cm⁻¹) indicative of hydrolysis .

Advanced: How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, accelerating reactions.

- Dielectric Constant Correlation : DFT solvation models (e.g., SMD) predict rate constants in different solvents. Validate with kinetic experiments.

- Co-solvent Systems : Binary mixtures (e.g., THF/H₂O) modulate solubility and reactivity pathways.

Advanced: What mechanistic insights explain unexpected byproducts in sulfonamide formation?

Answer:

- Intermediate Trapping : Use in-situ NMR to detect sulfonyl iminium ions or disulfonate esters.

- Computational Pathway Mapping : Identify competing transition states (e.g., over-sulfonation vs. chloride displacement) using NEB (nudged elastic band) methods .

- Isotope Labeling : ³⁵S-labeled compounds trace sulfonate vs. sulfonamide pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.